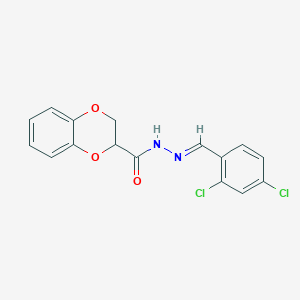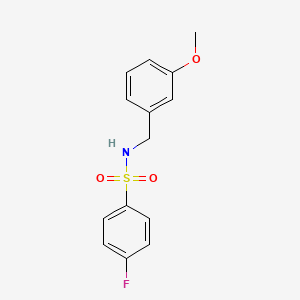
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of NAE by binding to its active site, leading to the inhibition of neddylation, a process that involves the covalent attachment of the NEDD8 protein to target proteins. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit tumor growth in several animal models of cancer, including xenograft models and patient-derived tumor models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. However, 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have limited solubility, which can make it difficult to use in some experiments. Additionally, 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has a short half-life, which can make it difficult to maintain stable concentrations in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Additionally, there is interest in studying the combination of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these combinations can enhance the antitumor activity of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxy-5-methylphenylamine, followed by the reduction of the resulting nitro compound and the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-8-18(26-2)17(11-13)21-19(23)15-12-14(6-7-16(15)20)27(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLEZWAAVMGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)